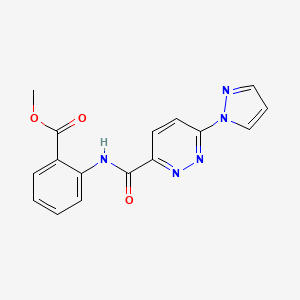
methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a pyrazole group, and a benzoate moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with pyrazole and pyridazine moieties have been reported to exhibit a broad range of biological activities .
Mode of Action
Compounds containing pyrazole and pyridazine moieties are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s worth noting that pyrazole-based compounds have been shown to have numerous practical applications, including their use in catalytic processes relating to catecholase activity .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate typically involves multiple steps, starting with the formation of the pyridazine ring followed by the introduction of the pyrazole group and the benzoate moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridazine ring.
Substitution Reactions: Subsequent substitution reactions introduce the pyrazole group at the desired position on the pyridazine ring.
Esterification: The final step often involves esterification to attach the benzoate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the specific requirements of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Comparison with Similar Compounds
Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate: This compound is similar but lacks the amido group.
Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate hydrochloride: This is a hydrochloride salt form of the above compound.
Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: This compound has an amide group instead of the benzoate group.
Uniqueness: Methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is unique due to its combination of the pyridazine ring, pyrazole group, and benzoate moiety, which provides it with distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(6-pyrazol-1-ylpyridazine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)11-5-2-3-6-12(11)18-15(22)13-7-8-14(20-19-13)21-10-4-9-17-21/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPGTIWGOZXPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2990962.png)
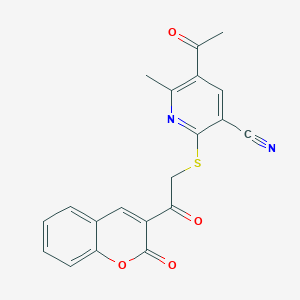
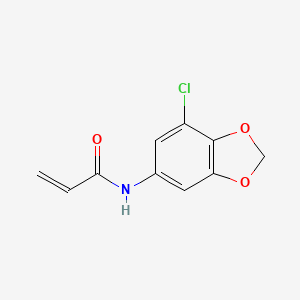
![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)
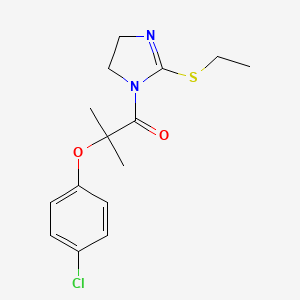
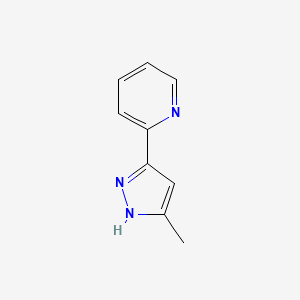
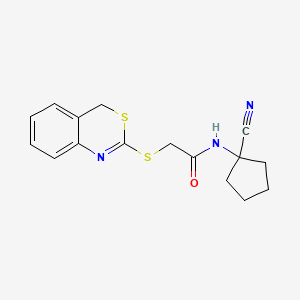
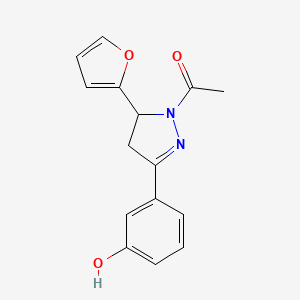
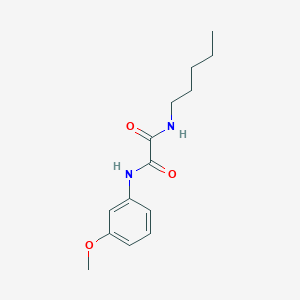
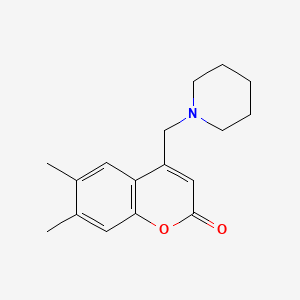
![3-(3,4-dichlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2990977.png)
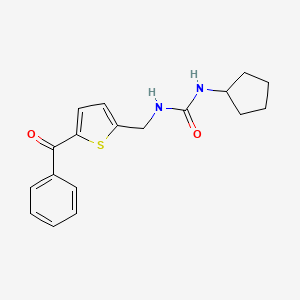

![N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B2990983.png)
